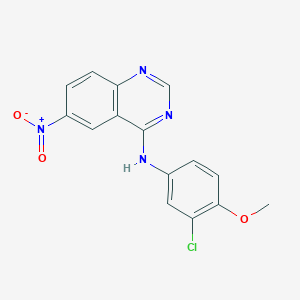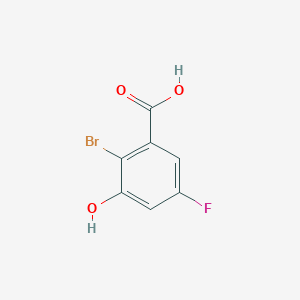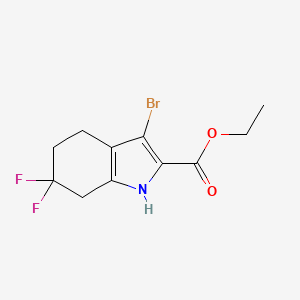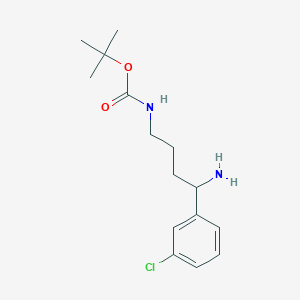
5-Propylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Propylpyrimidine is an organic compound belonging to the pyrimidine family, characterized by a pyrimidine ring substituted with a propyl group at the fifth position. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are fundamental components of nucleic acids. The addition of a propyl group to the pyrimidine ring modifies its chemical properties, making it a compound of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Propylpyrimidine can be achieved through several methods. One common approach involves the alkylation of pyrimidine with a propyl halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide or tetrahydrofuran.
Another method involves the cyclization of appropriate precursors. For instance, the reaction of 1,3-dicarbonyl compounds with guanidine derivatives under acidic or basic conditions can yield pyrimidine derivatives, including this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic methods using metal catalysts such as palladium or copper can be employed to facilitate the alkylation or cyclization reactions. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Propylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced pyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups. Common reagents include halides, amines, and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Pyrimidine N-oxides.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Propylpyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential interactions with biological macromolecules, including nucleic acids and proteins.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Propylpyrimidine depends on its specific application. In biological systems, it may interact with nucleic acids or proteins, affecting their function. The propyl group can influence the compound’s binding affinity and specificity for molecular targets. The exact pathways and molecular targets involved can vary based on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromopyrimidine: A pyrimidine derivative with a bromine atom at the fifth position.
5-Methylpyrimidine: A pyrimidine derivative with a methyl group at the fifth position.
5-Ethylpyrimidine: A pyrimidine derivative with an ethyl group at the fifth position.
Uniqueness
5-Propylpyrimidine is unique due to the presence of the propyl group, which can influence its chemical reactivity and interactions with other molecules. The length and hydrophobicity of the propyl group can affect the compound’s solubility, binding properties, and overall behavior in chemical and biological systems.
Eigenschaften
Molekularformel |
C7H10N2 |
|---|---|
Molekulargewicht |
122.17 g/mol |
IUPAC-Name |
5-propylpyrimidine |
InChI |
InChI=1S/C7H10N2/c1-2-3-7-4-8-6-9-5-7/h4-6H,2-3H2,1H3 |
InChI-Schlüssel |
KQDSGLOOXIYGDD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CN=CN=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[4-(4-Chlorophenyl)-5-diethoxyphosphinothioyloxy-1,2,4-triazol-3-yl]sulfanyl]acetonitrile](/img/structure/B13093328.png)

![N,2,3-Trimethyl-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-7-carboxamide](/img/structure/B13093333.png)

![2-[3-(3,5-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13093352.png)

![tert-Butyl 2-oxohexahydro-1H-imidazo[1,2-a][1,4]diazepine-8(5H)-carboxylate](/img/structure/B13093361.png)


![2-Acetyl-6-benzyl-N,N-dimethyl-2,6-diazaspiro[3.4]octane-8-carboxamide](/img/structure/B13093366.png)
![12-Pyridin-1-ium-1-yldodecyl 4-[4-(12-pyridin-1-ium-1-yldodecoxycarbonyl)phenyl]benzoate;dibromide](/img/structure/B13093374.png)

![4-[2-[3,5-Bis[2-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid](/img/structure/B13093379.png)
